molecular formula C9H18O3S B12524665 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid CAS No. 652968-17-7

2-tert-Butoxy-4-(methylsulfanyl)butanoic acid

Cat. No.: B12524665
CAS No.: 652968-17-7
M. Wt: 206.30 g/mol
InChI Key: KYDMBJLLQYZVCO-UHFFFAOYSA-N
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Description

2-tert-Butoxy-4-(methylsulfanyl)butanoic acid is a chemical compound with the molecular formula C10H19NO4S It is known for its unique structure, which includes a tert-butoxy group and a methylsulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-Butoxy-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylsulfanyl group can participate in redox reactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

    Methionine: An amino acid with a similar methylsulfanyl group but lacks the tert-butoxy group.

    Boc-Methionine: A protected form of methionine with a tert-butoxycarbonyl group, similar to 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid but without the butanoic acid backbone.

Uniqueness

This compound is unique due to the combination of the tert-butoxy and methylsulfanyl groups on a butanoic acid backbone. This unique structure imparts specific chemical properties and reactivity that are not observed in similar compounds like methionine or Boc-methionine .

Properties

CAS No.

652968-17-7

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C9H18O3S/c1-9(2,3)12-7(8(10)11)5-6-13-4/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

KYDMBJLLQYZVCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CCSC)C(=O)O

Origin of Product

United States

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